molecular formula C11H17F2NO3 B6803435 N-[(1S,2R)-3,3-difluoro-2-hydroxycyclohexyl]-1-hydroxycyclobutane-1-carboxamide

N-[(1S,2R)-3,3-difluoro-2-hydroxycyclohexyl]-1-hydroxycyclobutane-1-carboxamide

Cat. No.: B6803435
M. Wt: 249.25 g/mol
InChI Key: PQNUOVNYFCATNM-JGVFFNPUSA-N
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Description

N-[(1S,2R)-3,3-difluoro-2-hydroxycyclohexyl]-1-hydroxycyclobutane-1-carboxamide is a synthetic organic compound characterized by its unique structural features, including a cyclohexyl ring with difluoro and hydroxy substituents, and a cyclobutane carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[(1S,2R)-3,3-difluoro-2-hydroxycyclohexyl]-1-hydroxycyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO3/c12-11(13)6-1-3-7(8(11)15)14-9(16)10(17)4-2-5-10/h7-8,15,17H,1-6H2,(H,14,16)/t7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNUOVNYFCATNM-JGVFFNPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C(C1)(F)F)O)NC(=O)C2(CCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](C(C1)(F)F)O)NC(=O)C2(CCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2R)-3,3-difluoro-2-hydroxycyclohexyl]-1-hydroxycyclobutane-1-carboxamide typically involves multiple steps:

  • Formation of the Cyclohexyl Intermediate: : The initial step involves the preparation of the cyclohexyl intermediate, which can be achieved through the selective fluorination of a cyclohexane derivative

  • Cyclobutane Carboxamide Formation: : The final step involves coupling the cyclohexyl intermediate with a cyclobutane carboxylic acid derivative under amide bond-forming conditions. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors for better control over reaction conditions and scalability. Catalysts and automated systems may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2R)-3,3-difluoro-2-hydroxycyclohexyl]-1-hydroxycyclobutane-1-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The hydroxy groups present in the compound can be oxidized to form ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

  • Reduction: : The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: NaOMe, KOtBu

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[(1S,2R)-3,3-difluoro-2-hydroxycyclohexyl]-1-hydroxycyclobutane-1-carboxamide has several applications in scientific research:

  • Medicinal Chemistry: : The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

  • Biological Studies: : It is used in studies to understand the effects of fluorinated compounds on biological systems, including enzyme inhibition and receptor binding.

  • Chemical Biology: : The compound serves as a probe to study the mechanisms of action of fluorinated molecules in biological pathways.

  • Industrial Applications: : It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which N-[(1S,2R)-3,3-difluoro-2-hydroxycyclohexyl]-1-hydroxycyclobutane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance binding affinity to certain enzymes or receptors, potentially leading to inhibition or modulation of their activity. The hydroxy groups may also participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    N-[(1S,2R)-2-hydroxycyclohexyl]-1-hydroxycyclobutane-1-carboxamide: Lacks the difluoro substituents, which may result in different biological activity and binding properties.

    N-[(1S,2R)-3,3-difluoro-2-hydroxycyclohexyl]-1-hydroxycyclopentane-1-carboxamide: Similar structure but with a cyclopentane ring, which may affect its chemical reactivity and biological interactions.

Uniqueness

The unique combination of difluoro and hydroxy substituents in N-[(1S,2R)-3,3-difluoro-2-hydroxycyclohexyl]-1-hydroxycyclobutane-1-carboxamide distinguishes it from other compounds. These features can enhance its stability, reactivity, and potential biological activity, making it a valuable compound for various research applications.

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